1-(4-Bromo-2-fluorophenyl)guanidine

Descripción general

Descripción

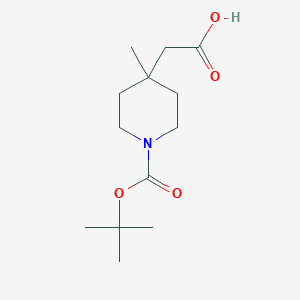

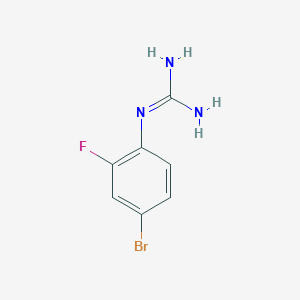

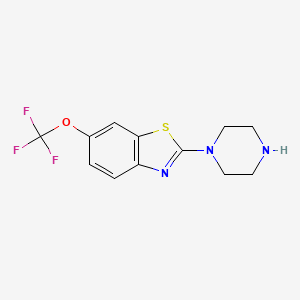

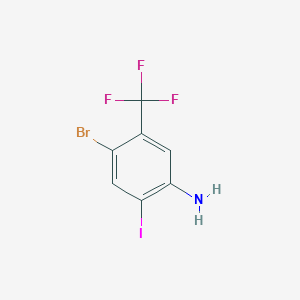

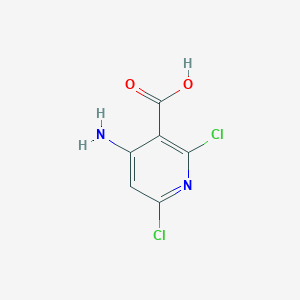

“1-(4-Bromo-2-fluorophenyl)guanidine” is a chemical compound with the molecular formula C7H7BrFN3 and a molecular weight of 232.06 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2-fluorophenyl)guanidine” consists of a guanidine group attached to a phenyl ring, which is further substituted with bromine and fluorine atoms .Aplicaciones Científicas De Investigación

Building Blocks for Pharmaceutical Compounds

1-(4-Bromo-2-fluorophenyl)guanidine: serves as a building block in pharmaceutical research, particularly in the synthesis of various diazine compounds . These diazines are crucial for creating a wide range of pharmacologically active substances, including those with antitumor, antimicrobial, and cardiovascular properties.

Anticancer Research

The compound’s structure allows for the development of new anticancer agents. Its incorporation into pyrimidine derivatives can lead to the synthesis of drugs targeting specific cancers, leveraging the compound’s potential to act as a DNA topoisomerase II inhibitor .

Antimicrobial and Antifungal Applications

Researchers utilize 1-(4-Bromo-2-fluorophenyl)guanidine in the design of antimicrobial and antifungal agents. Its structural framework is conducive to creating compounds that can combat a variety of microbial and fungal pathogens .

Cardiovascular Therapeutics

The compound’s versatility extends to cardiovascular research, where it’s used to develop new treatments for hypertension and other heart-related conditions. It can be a precursor to vasodilators or agents that modulate blood pressure .

Neuroprotective Agents

In neuroscience, 1-(4-Bromo-2-fluorophenyl)guanidine is explored for its potential to protect nerve cells from damage. It could lead to treatments for diseases like glaucoma or neurodegenerative disorders by promoting the survival of retinal ganglion cells .

Anti-inflammatory and Analgesic Research

The compound is also significant in the development of anti-inflammatory and analgesic medications. Its modification can result in drugs that alleviate pain and reduce inflammation, improving patient comfort and recovery .

Antidiabetic Drug Development

1-(4-Bromo-2-fluorophenyl)guanidine: may contribute to the creation of antidiabetic drugs. By acting on specific biological targets, such as DPP-IV inhibitors , it can help regulate blood sugar levels and provide better management of diabetes .

Material Science Applications

Outside of direct pharmaceutical applications, this compound is also valuable in material science. It can be used to create novel materials with specific electronic or optical properties, potentially leading to advancements in electronics and photonics .

Propiedades

IUPAC Name |

2-(4-bromo-2-fluorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMLFVHORWEGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-fluorophenyl)guanidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B1519760.png)

![5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1519763.png)

![4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519768.png)